Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a biphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-hydroxybiphenyl with a suitable methylating agent to form the biphenyl ether.
Formation of the pyrazole ring: The biphenyl ether is then reacted with hydrazine and a suitable carboxylate ester to form the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a pyrazole ring.
4-Methylbiphenyl: A simpler biphenyl derivative with a methyl group.
Uniqueness
Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a pyrazole ring and a biphenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 1-[(4-phenylphenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-18(21)17-11-12-20(19-17)13-23-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFALRBGBSKHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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